molecular formula C13H14N4 B15176962 1,2,7,9-Tetramethylimidazo(4,5-g)quinoxaline CAS No. 147057-14-5

1,2,7,9-Tetramethylimidazo(4,5-g)quinoxaline

Cat. No.: B15176962
CAS No.: 147057-14-5
M. Wt: 226.28 g/mol
InChI Key: OPNLDRHZJUCIFK-UHFFFAOYSA-N
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Description

1,2,7,9-Tetramethylimidazo(4,5-g)quinoxaline is a heterocyclic compound that belongs to the class of quinoxalines Quinoxalines are bicyclic compounds consisting of a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of four methyl groups attached to the imidazoquinoxaline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,7,9-Tetramethylimidazo(4,5-g)quinoxaline typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-diaminobenzene with a diketone, such as 1,2-diketone, in the presence of a catalyst. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the imidazoquinoxaline ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1,2,7,9-Tetramethylimidazo(4,5-g)quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl groups on the imidazoquinoxaline core can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups such as halogens or alkyl groups.

Scientific Research Applications

1,2,7,9-Tetramethylimidazo(4,5-g)quinoxaline has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular processes.

Mechanism of Action

The mechanism of action of 1,2,7,9-Tetramethylimidazo(4,5-g)quinoxaline involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. Additionally, it can inhibit specific enzymes involved in cellular processes, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1,7,9-trimethylimidazo(4,5-g)quinoxaline: Another quinoxaline derivative with similar structural features but different functional groups.

    Quinoxaline: The parent compound of the quinoxaline family, lacking the methyl substitutions.

    1,4-Dimethylquinoxaline: A simpler derivative with only two methyl groups.

Uniqueness

1,2,7,9-Tetramethylimidazo(4,5-g)quinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of four methyl groups enhances its lipophilicity and may influence its interaction with biological targets, making it a compound of interest for further research and development.

Properties

CAS No.

147057-14-5

Molecular Formula

C13H14N4

Molecular Weight

226.28 g/mol

IUPAC Name

2,3,4,6-tetramethylimidazo[4,5-g]quinoxaline

InChI

InChI=1S/C13H14N4/c1-7-6-14-10-5-11-13(8(2)12(10)15-7)17(4)9(3)16-11/h5-6H,1-4H3

InChI Key

OPNLDRHZJUCIFK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C3=C(C=C2N=C1)N=C(N3C)C)C

Origin of Product

United States

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